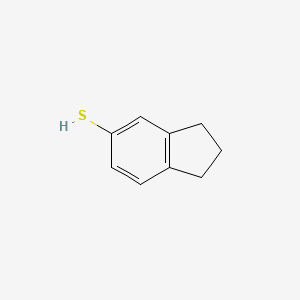

2,3-dihydro-1H-indene-5-thiol

Description

Contextualizing 2,3-dihydro-1H-indene-5-thiol within Modern Organic Chemistry Research

This compound, a bifunctional molecule featuring a dihydroindene (also known as indane) core and a reactive thiol group, represents a niche yet significant scaffold in the landscape of modern organic chemistry. Its structural rigidity, combined with the versatile reactivity of the thiol moiety, makes it a valuable building block in the synthesis of more complex molecular architectures. Research involving this and related structures often intersects with medicinal chemistry and materials science, where the specific combination of the indane framework and a sulfur-based functional group can impart unique properties. The study of such compounds contributes to the broader understanding of structure-activity relationships and the development of novel synthetic methodologies.

Significance of Dihydroindene Scaffolds in Chemical Synthesis and Materials Science

The dihydroindene scaffold is a privileged structure in chemical research, primarily due to its conformationally restricted, three-dimensional shape. This rigid framework is advantageous in the design of molecules intended to interact with specific biological targets, such as enzymes and receptors, by reducing the entropic penalty upon binding. In medicinal chemistry, dihydroindene derivatives have been explored for a range of therapeutic applications. For instance, derivatives of the closely related indane-1,3-dione are utilized in the design of biologically active compounds.

In materials science, the indane scaffold is incorporated into polymers and functional materials. Its rigid nature can enhance the thermal stability and mechanical properties of polymers. Furthermore, functionalized indanes, such as indane-1,3-dione derivatives, have been investigated as photoinitiators for both one- and two-photon polymerization, a key process in 3D printing and microfabrication. researchgate.net The ability to introduce various functional groups onto the aromatic ring or the five-membered ring of the indane system allows for the fine-tuning of its electronic and physical properties for specific applications.

Role of Thiol Functionalities in Advanced Chemical Systems

The thiol (-SH) group is a highly versatile functional group in chemical synthesis and the design of advanced systems. Its utility stems from several key characteristics. Thiols are excellent nucleophiles and can participate in a wide array of chemical transformations, including Michael additions and thiol-ene "click" chemistry reactions. illinois.edu The thiol-ene reaction, in particular, is valued for its high efficiency, selectivity, and mild reaction conditions, making it a powerful tool for polymer modification and the synthesis of complex molecules. illinois.eduacs.org

In biological systems and biomaterials, the thiol group, particularly in the context of the amino acid cysteine, is crucial for protein structure and function through the formation of disulfide bonds. creative-proteomics.com This reversible disulfide linkage is also exploited in materials science to create stimulus-responsive materials, such as hydrogels that can degrade in a reducing environment. nih.gov Furthermore, the strong affinity of thiols for the surfaces of noble metals like gold and silver is widely used in the development of self-assembled monolayers and functionalized nanoparticles. creative-proteomics.com The diverse reactivity of the thiol group makes it an invaluable component in the design of pharmaceuticals, agrochemicals, and advanced materials. creative-proteomics.com

Scope and Organization of the Research Outline

This article provides a focused overview of the chemical compound this compound. The subsequent sections will delve into the known and inferred chemical properties, synthetic pathways, and potential research applications of this molecule. The discussion will be framed by the foundational principles of dihydroindene and thiol chemistry, drawing on data from related compounds where direct information on this compound is not available. The content is structured to provide a scientifically accurate and thorough examination of this specific chemical entity within the provided outline, excluding topics outside of its direct chemical nature and research context.

Interactive Data Tables

Below are data tables summarizing key information for this compound and a closely related compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 55119-14-7 |

| Molecular Formula | C₉H₁₀S |

| Molecular Weight | 150.24 g/mol |

| Appearance | Not specified, likely a liquid or low-melting solid |

| Solubility | Expected to be soluble in organic solvents |

Table 2: Spectroscopic Data for a Related Compound: 6-amino-2,3-dihydro-1H-indene-5-thiol rsc.org

| Spectroscopic Data | Values |

| ¹H NMR (500 MHz, Chloroform-d) | δ 7.00 (s, 1H), 6.62 (s, 1H), 4.21 (br, 2H), 2.81 (t, J=7.5 Hz, 2H), 2.05 (p, J=7.5 Hz, 2H) |

| ¹³C NMR (126 MHz, Chloroform-d) | δ 143.2, 137.9, 132.8, 126.1, 117.2, 115.4, 32.9, 32.2, 25.4 |

| GC-MS (EI) m/z | [M]⁺ Calcd for C₉H₁₁NS 165.1; Found 165.0 |

Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydro-1H-indene-5-thiol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10S/c10-9-5-4-7-2-1-3-8(7)6-9/h4-6,10H,1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLYYJRUVOVLSDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)C=C(C=C2)S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10406953 | |

| Record name | 2,3-dihydro-1H-indene-5-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55119-14-7 | |

| Record name | 2,3-dihydro-1H-indene-5-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydro-1H-indene-5-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 2,3 Dihydro 1h Indene 5 Thiol and Its Functionalized Derivatives

Established Synthetic Pathways to the 2,3-Dihydro-1H-indene Core

The synthesis of the 2,3-dihydro-1H-indene skeleton, also known as indane, is a foundational step. This bicyclic structure, consisting of a benzene (B151609) ring fused to a cyclopentane (B165970) ring, can be constructed through several reliable methods, primarily involving ring-forming reactions (annulation) or the saturation of an existing indene (B144670) structure.

Annulation Reactions for Dihydroindene Scaffold Construction

Annulation reactions provide a direct route to the indane core, often by forming the five-membered ring onto a pre-existing aromatic system. These methods are valued for their ability to build molecular complexity efficiently. A common strategy involves the intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids or their corresponding acyl halides, which cyclize in the presence of a strong acid to form an indanone (a ketone derivative of indane). This indanone then serves as a versatile intermediate.

Transition metal-catalyzed reactions have also emerged as powerful tools for dihydroindene synthesis. For instance, rhodium-catalyzed [3+2] annulation reactions can construct the indanone framework from starting materials like arylboronic acids and alkynes. organic-chemistry.org Similarly, palladium-catalyzed oxidative annulation of 1,3-dienes with substrates such as 2-aryl cyclic-1,3-dicarbonyls has been shown to produce spiroindane structures. organic-chemistry.org Other notable methods include iron-catalyzed reactions of N-benzylic sulfonamides with alkynes and acid-promoted annulations. researchgate.netgoogle.com

| Reaction Type | Catalyst/Reagent | Starting Materials | Product Type | Reference |

|---|---|---|---|---|

| Rhodium-Catalyzed [3+2] Annulation | Rhodium Catalyst | Arylboronic Acids, Alkynes | Indanone | organic-chemistry.org |

| Palladium-Catalyzed Oxidative Annulation | Palladium Catalyst | 1,3-Dienes, 2-Aryl Cyclic-1,3-dicarbonyls | Spiroindane | organic-chemistry.org |

| Iron-Catalyzed Cyclization | FeCl3 | N-Benzylic Sulfonamides, Internal Alkynes | Indene Derivative | researchgate.net |

| Acid-Promoted Annulation | Brønsted Acid | Cinnamaldehydes, Sulfonamides | Indene Derivative | researchgate.net |

Reduction Methodologies for Saturated Indene Rings

A widely used alternative to direct annulation is the reduction of the five-membered ring of an indene molecule. The parent compound, indene, contains a double bond in its five-membered ring which can be readily saturated to form indane (2,3-dihydro-1H-indene). google.com

The most common method for this transformation is catalytic hydrogenation. This reaction involves treating the indene derivative with hydrogen gas (H₂) in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a highly effective and frequently used catalyst for this purpose, as it selectively reduces the non-aromatic double bond without affecting the stability of the fused benzene ring. nih.gov This process is typically clean and high-yielding, making it a preferred method for accessing the dihydroindene scaffold from commercially available or easily synthesized indene precursors. google.comnih.gov

Selective Thiolation Techniques at the C-5 Position of 2,3-Dihydro-1H-indene

Introducing a thiol (-SH) group specifically at the C-5 position of the indane ring is a critical step in the synthesis of the target compound. Direct C-H thiolation is challenging; therefore, multi-step sequences involving the conversion of other functional groups are typically employed.

One of the most reliable methods is the Newman-Kwart rearrangement . wikipedia.orgorganic-chemistry.org This process begins with the corresponding 5-hydroxy-2,3-dihydro-1H-indene (5-hydroxyindane). The phenol (B47542) is first converted to an O-aryl thiocarbamate, which upon heating to high temperatures (often >200 °C), rearranges to the thermodynamically more stable S-aryl thiocarbamate. wikipedia.orgorganic-chemistry.org Subsequent hydrolysis of this intermediate yields the desired 2,3-dihydro-1H-indene-5-thiol. wikipedia.org Recent advancements have shown that this rearrangement can be catalyzed by palladium complexes or promoted by photoredox catalysis, allowing for significantly milder reaction temperatures. organic-chemistry.orgnih.gov

Other viable synthetic routes include:

From Halo-indanes : Starting from 5-bromo- or 5-iodo-2,3-dihydro-1H-indene, the thiol group can be introduced. wipo.int This can be achieved through metal-catalyzed thiolation reactions or by converting the halide to an organometallic intermediate (e.g., organolithium or Grignard reagent) followed by quenching with elemental sulfur and subsequent acidic workup. wikipedia.org

From Sulfonic Acids : The reduction of 2,3-dihydro-1H-indene-5-sulfonic acid or its corresponding sulfonyl chloride provides another route to the thiol. researchgate.net Powerful reducing agents like lithium aluminum hydride (LiAlH₄) or catalyzed reactions, such as heating with a rhodium carbonyl catalyst under carbon monoxide pressure, can effect this transformation. google.comresearchgate.net

From Aminoindanes : 5-Amino-2,3-dihydro-1H-indene can be converted to a diazonium salt using nitrous acid. The subsequent reaction of this salt with a sulfur nucleophile, such as potassium ethyl xanthate (Leuckart thiophenol reaction), followed by hydrolysis, affords the target thiol.

Synthesis of this compound Derivatives via Post-Thiolation Functionalization

Once this compound is obtained, it serves as a versatile building block for a range of functionalized derivatives. Reactions can be targeted at the nucleophilic thiol group or at the indene core itself.

Alkylation and Acylation Reactions of the Thiol Group

The thiol group is readily deprotonated by a base to form a thiolate, which is an excellent nucleophile. wikipedia.org This high nucleophilicity allows for straightforward S-alkylation and S-acylation reactions.

Alkylation : The reaction of the thiolate with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in an Sₙ2 reaction produces the corresponding thioethers (sulfides). wikipedia.org Various alkylating agents and conditions can be used to synthesize a diverse library of thioether derivatives. jmaterenvironsci.com

Acylation : Thioesters can be prepared by reacting the thiol with acylating agents such as acyl chlorides or carboxylic anhydrides in the presence of a base. chemrevlett.com Transition metal-catalyzed carbonylative couplings between aryl halides and thiols also provide a modern route to thioesters. chemrevlett.com

| Reaction | Reagent | Product | General Conditions | Reference |

|---|---|---|---|---|

| S-Alkylation | Alkyl Halide (R-X) | Thioether (Ar-S-R) | Base (e.g., NaH, K₂CO₃) | |

| S-Acylation | Acyl Chloride (R-COCl) | Thioester (Ar-S-COR) | Base (e.g., Pyridine, Et₃N) | chemrevlett.com |

| Michael Addition | α,β-Unsaturated Carbonyl | β-Thioether Carbonyl | Base catalysis | jmaterenvironsci.com |

Coupling Reactions on the Indene Core

Modern synthetic chemistry offers powerful tools for modifying the aromatic ring of the indene core, primarily through transition-metal-catalyzed cross-coupling reactions. These reactions are typically performed on a halo-indane intermediate (e.g., 5-bromo- or 5-iodo-2,3-dihydro-1H-indene) before the introduction of the thiol group, or by using a protected thiol that is compatible with the reaction conditions. acs.org

Suzuki-Miyaura Coupling : This palladium-catalyzed reaction couples the halo-indane with an organoboron reagent (e.g., an arylboronic acid). preprints.org It is a highly versatile method for forming carbon-carbon bonds and introducing new aryl or vinyl substituents at the C-5 position. nih.govresearchgate.net

Sonogashira Coupling : This reaction involves the palladium- and copper-cocatalyzed coupling of a halo-indane with a terminal alkyne. researchgate.netnih.gov It is the premier method for synthesizing arylalkynes, attaching an alkynyl group to the C-5 position of the indene ring. The reactivity of the halide is crucial, with iodides being more reactive than bromides. chemicalforums.comlibretexts.org

These coupling strategies enable the synthesis of a vast array of complex derivatives, where the properties of the molecule can be finely tuned by the choice of the coupling partner.

Advanced Synthetic Challenges and Innovations in this compound Synthesis

The synthesis of this compound, a specialized organosulfur compound, presents several advanced challenges that necessitate innovative synthetic strategies. The primary difficulties lie in achieving precise control over the placement of the thiol group on the aromatic ring (regioselectivity) and, in the case of substituted derivatives, managing the spatial orientation of substituents on the five-membered ring (stereoselectivity). Furthermore, transitioning these synthetic routes to an industrial scale introduces considerations of efficiency, safety, and the characterization of unwanted byproducts.

Achieving high regioselectivity is paramount in the synthesis of this compound to ensure the thiol functional group is introduced exclusively at the C-5 position of the indane core. The electronic properties of the indane ring system inherently direct electrophilic aromatic substitution. For instance, the synthesis of the related 2,3-dihydro-1H-inden-5-ol often serves as a model. In one study, the oxidation of 2,3-dihydro-1H-inden-5-ol was shown to favor the formation of one regioisomer over another by a ratio of 4.4 to 1.0, highlighting the intrinsic directing effects of the indane scaffold. ucsb.edu Such inherent selectivity is a critical starting point for designing a synthesis for the 5-thiol derivative.

Strategies to control regioselectivity often involve multi-step sequences starting from precursors where the desired substitution pattern is already established or can be installed with high fidelity. For example, intramolecular hydroacylation and carboacylation reactions have been developed to create substituted indanones, which are versatile intermediates. chinesechemsoc.org The choice of catalyst in these reactions can direct the formation of different regioisomers. chinesechemsoc.org For the synthesis of the 5-thiol, a common route would involve the use of a starting material like 5-aminoindane or a 5-haloindane. The amino group can be converted to a diazonium salt, which is then displaced by a thiol-containing nucleophile. Alternatively, a 5-haloindane can undergo metal-catalyzed cross-coupling reactions to introduce the thiol group, often in a protected form.

Stereocontrol becomes a significant challenge when the indane core is further functionalized, for example, with substituents on the cyclopentane ring. While this compound itself is achiral, many of its functionalized derivatives are not. The development of stereoselective methods for indane derivatives is an active area of research. For instance, iridium-catalyzed asymmetric C–H activation and annulation of aromatic ketimines with alkynes has been used to produce chiral 1-aminoindane derivatives with high enantioselectivity. rsc.org In another approach, directed hydrogenation using a rhodium catalyst with a specialized phosphine (B1218219) ligand has been shown to control the stereochemistry in cyclic amino acids, a strategy that relies on hydrogen bonding to direct the catalyst. rsc.org Such principles of substrate and catalyst stereocontrol could be applied to the synthesis of chiral derivatives of this compound. nih.gov

Innovations in this area often rely on catalyst design and the strategic use of directing groups. For example, iridium-catalyzed C-H borylation can be directed to the meta-position of certain aromatic amines through a hydrogen-bonding interaction between the substrate and a specially designed anionic ligand, offering a pathway to functionalize positions that are not electronically favored. nih.gov This highlights a sophisticated strategy for achieving otherwise difficult regioselectivity.

Table 1: Strategies for Regio- and Stereoselective Control in Indane Synthesis

| Control Type | Synthetic Strategy | Key Features | Relevant Precursor/Derivative |

| Regioselectivity | Electrophilic Aromatic Substitution | Utilizes inherent directing effects of the indane ring. | 2,3-dihydro-1H-inden-5-ol |

| Regioselectivity | Catalyst-Controlled Carboacylation | Choice of transition metal catalyst dictates the position of substitution on the indanone intermediate. | Substituted Indanones |

| Regioselectivity | Directed C-H Borylation | A ligand on the catalyst interacts with the substrate to direct functionalization to a specific position. | Amine-substituted arenes |

| Stereoselectivity | Asymmetric C-H Activation/Annulation | Chiral iridium catalysts create specific stereocenters during ring formation. | Chiral 1-Aminoindanes |

| Stereoselectivity | Directed Hydrogenation | A catalyst with a specific ligand is directed by a functional group on the substrate to add hydrogen to one face of the molecule. | Cyclic amino acids |

Translating a laboratory-scale synthesis of this compound to a large-scale industrial process introduces a distinct set of challenges. Key considerations include the cost and availability of starting materials, reaction safety, process efficiency, and the environmental impact of the synthesis. Optimization of reaction parameters such as temperature, pressure, and catalyst loading is crucial for ensuring a viable and economical large-scale process.

A plausible large-scale route to this compound might proceed through an intermediate such as 5-aminoindane. The multi-step synthesis of related biologically active compounds on a multikilogram scale has been reported, demonstrating the feasibility of scaling up indane chemistry. mdpi.com However, each step must be scrutinized for potential hazards and inefficiencies. For example, the diazotization of 5-aminoindane to form a diazonium salt is a common method for introducing various functional groups, but diazonium salts can be explosive and require strict temperature control, especially on a large scale. The subsequent reaction with a sulfur nucleophile, such as sodium hydrosulfide (B80085) or thiourea (B124793) followed by hydrolysis, would also need careful optimization to maximize yield and minimize the formation of side products.

Side product analysis is critical for ensuring the purity of the final compound and for understanding the reaction mechanism, which can aid in further optimization. In electrophilic substitution reactions on the indane ring, the formation of regioisomers is a common issue. For example, attempts to functionalize the aromatic ring can sometimes yield a mixture of isomers, such as the 4- and 6-substituted products in addition to the desired 5-substituted product. nih.gov The separation of these isomers can be difficult and costly on a large scale, making a highly regioselective reaction essential.

Table 2: Potential Side Products in the Synthesis of this compound

| Side Product Type | Potential Chemical Name | Origin of Formation |

| Regioisomer | 2,3-dihydro-1H-indene-4-thiol | Non-selective electrophilic substitution or functionalization. |

| Regioisomer | 2,3-dihydro-1H-indene-6-thiol | Non-selective electrophilic substitution or functionalization. |

| Oxidation Product | Bis(2,3-dihydro-1H-inden-5-yl) disulfide | Oxidation of the thiol product, particularly in the presence of air. |

| Incomplete Reaction | S-(2,3-dihydro-1H-inden-5-yl)isothiouronium salt | Incomplete hydrolysis when using thiourea as the thiol source. |

| Degradation Product | Polymeric tars | Harsh reaction conditions (e.g., strong acid/base, high heat). |

Advanced Spectroscopic Characterization and Structural Elucidation of 2,3 Dihydro 1h Indene 5 Thiol and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed insights into the chemical environment of individual atoms.

Proton (¹H) NMR Spectral Assignments and Coupling Constant Analysis

Proton (¹H) NMR spectroscopy of 2,3-dihydro-1H-indene-5-thiol and its analogs reveals characteristic signals corresponding to the aromatic and aliphatic protons. The aromatic protons typically appear as multiplets in the downfield region, generally between δ 6.8 and 7.5 ppm. The precise chemical shifts and coupling patterns are influenced by the substitution on the indene (B144670) ring.

The aliphatic protons of the five-membered ring exhibit distinct signals. For instance, in N′-((E)-3,3-Diphenyl-2,3-dihydro-1H-inden-1-ylidene)-2-((Z)-2-oxoindolin-3-ylidene)hydrazine-1-carbothiohydrazide, the aliphatic CH₂ protons of the indene moiety are observed as a singlet at δ 3.84 ppm in DMSO-d₆. preprints.org The coupling constants (J-values) between adjacent protons provide valuable information about the dihedral angles and, consequently, the conformation of the dihydroindene ring system. Analysis of these coupling constants helps in assigning the specific stereochemistry of the molecule.

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (Ar-H) | 6.8 - 7.5 | Multiplet |

| Aliphatic (Indene CH₂) | ~2.5 - 3.5 | Triplet or Multiplet |

| Thiol (S-H) | 1.2 - 1.8 | Singlet or Triplet |

| Aliphatic (Indene CH₂) | ~3.84 | Singlet |

Carbon-13 (¹³C) NMR Spectral Assignments and Correlation Spectroscopy

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts in ¹³C NMR are sensitive to the electronic environment of the carbon atoms. For instance, carbons in the aromatic ring of indene derivatives typically resonate in the range of δ 110-150 ppm. In a study of N′-((E)-3,3-Diphenyl-2,3-dihydro-1H-inden-1-ylidene)-2-((Z)-2-oxoindolin-3-ylidene)hydrazine-1-carbothiohydrazide, the C2 and C3 carbons of the indene ring were observed at δ 47.2 and 59.5 ppm, respectively. preprints.org The presence of a thiol group influences the chemical shift of the attached carbon atom. The chemical shifts of carbons are also affected by the presence of electronegative atoms; for example, a carbon attached to an oxygen atom will have a larger chemical shift. libretexts.org

| Carbon Type | Typical Chemical Shift (δ, ppm) |

| Aromatic (Ar-C) | 110 - 150 |

| Aliphatic (Indene C1/C3) | ~30 - 40 |

| Aliphatic (Indene C2) | ~35 - 45 |

| Aromatic C-S | ~125 - 135 |

| Indene C2 (in a derivative) | 47.2 |

| Indene C3 (in a derivative) | 59.5 |

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Complete Resonance Assignment

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning all proton and carbon signals, especially in complex molecules.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu Cross-peaks in a COSY spectrum connect protons that are scalar-coupled, typically over two or three bonds. sdsu.edu This is crucial for tracing the connectivity of the aliphatic protons in the five-membered ring of the indane scaffold and for assigning adjacent aromatic protons.

HMQC (Heteronuclear Single Quantum Coherence) / HSQC (Heteronuclear Single Quantum Correlation) : These experiments correlate proton signals with the signals of directly attached carbons (¹JCH). sdsu.edulibretexts.org This allows for the direct assignment of a carbon resonance based on the known assignment of its attached proton. sdsu.edu

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a vital tool for determining the molecular weight of this compound and for elucidating its structure through fragmentation analysis. The molecular ion peak (M+) in the mass spectrum confirms the molecular formula. For instance, the molecular weight of 1H-inden-5-ol, 2,3-dihydro- (an analog) is 134.1751 g/mol , corresponding to the formula C₉H₁₀O. nist.gov

Electron ionization (EI) mass spectrometry often leads to characteristic fragmentation patterns. For aromatic thiols, common fragmentation pathways include the loss of the thiol group (•SH) or cleavage of the bonds within the dihydroindene ring. The fragmentation of alkanes often results in clusters of peaks that are 14 mass units apart, which corresponds to the loss of (CH₂)nCH₃. libretexts.org The fragmentation of aromatic compounds can also be a key indicator of their structure. libretexts.org

| Ion | m/z (mass-to-charge ratio) | Possible Identity |

| [M]⁺ | Corresponds to the molecular weight | Molecular ion |

| [M-SH]⁺ | M - 33 | Loss of a thiol radical |

| [M-C₂H₄]⁺ | M - 28 | Loss of ethylene (B1197577) from the five-membered ring |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.

FT-IR Spectroscopy : The FT-IR spectrum of this compound would be expected to show a characteristic S-H stretching vibration, although this peak is often weak. rsc.org The S-H stretch typically appears around 2550 cm⁻¹. rsc.org Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretching occurs just below 3000 cm⁻¹. The spectrum would also display characteristic peaks for aromatic C=C stretching in the 1600-1450 cm⁻¹ region.

Raman Spectroscopy : Raman spectroscopy is particularly useful for detecting the S-H and C-S bonds. The C-S stretching vibration is typically observed in the range of 600-800 cm⁻¹. researchgate.net The S-S bond in disulfide derivatives gives a characteristic Raman signal around 500 cm⁻¹. researchgate.net Deuteration of the thiol proton (S-H to S-D) causes a significant shift in the C-S-H bending mode, which can be a useful diagnostic tool. rsc.org

| Functional Group | FT-IR Wavenumber (cm⁻¹) | Raman Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | >3000 | |

| Aliphatic C-H Stretch | <3000 | |

| S-H Stretch | ~2550 (weak) | |

| Aromatic C=C Stretch | 1600 - 1450 | |

| C-S Stretch | 600 - 800 | |

| C-S-H Bend | ~850 |

Reaction Mechanisms and Chemical Reactivity of 2,3 Dihydro 1h Indene 5 Thiol

Oxidation Pathways of the Thiol Moiety

The sulfur atom in the thiol group of 2,3-dihydro-1H-indene-5-thiol exists in its most reduced state, making it readily susceptible to oxidation. nih.gov This oxidation can proceed through various mechanisms, depending on the oxidant and reaction conditions, leading to a range of sulfur-containing products. nih.gov

In the presence of atmospheric oxygen, especially when catalyzed by trace metals or initiated by light, thiols like this compound can undergo autoxidation. researchgate.net This process is believed to proceed via a radical mechanism. The initiation step involves the formation of a thiyl radical (RS•) from the thiol (RSH). nih.govacs.org

Initiation: RSH ⟶ RS• + H•

This initiation can be facilitated by the presence of transition metal ions that can perform a one-electron oxidation. acs.org Once formed, the thiyl radical is a key intermediate that propagates the reaction. Thiyl radicals can react with oxygen to form a disulfide and superoxide. nih.gov They can also abstract a hydrogen atom from another thiol molecule, propagating the radical chain. nih.gov

Propagation: RS• + RSH ⇌ [RSSR]-• + H+ [RSSR]-• + O₂ ⟶ RSSR + O₂-•

This radical nature makes thiol-ene polymerizations, where a thiol adds across a double bond, a self-initiating process in the presence of air. researchgate.net

The most common product of mild thiol oxidation is the corresponding disulfide. For this compound, this would be bis(2,3-dihydro-1H-inden-5-yl) disulfide. This transformation involves the formation of an S-S bond between two thiol molecules.

2 RSH + [O] ⟶ RSSR + H₂O

Various reagents can effect this transformation under controlled conditions, including iodine (I₂), dimethyl sulfoxide (B87167) (DMSO), and 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH). organic-chemistry.org The reaction of a thiol with 1-chlorobenzotriazole (B28376) can also lead to disulfide formation in a one-pot sequence. organic-chemistry.org

Stronger oxidizing agents, such as hydrogen peroxide or peroxyacids (e.g., m-CPBA), can further oxidize the thiol group to higher oxidation states. smolecule.com These reactions typically proceed through a sequence of intermediates:

Sulfenic acid (RSOH): A transient intermediate in two-electron thiol oxidation. nih.gov

Sulfinic acid (RSO₂H)

Sulfonic acid (RSO₃H): The final product of vigorous oxidation. smolecule.com

The formation of these species is significant as it represents an irreversible oxidation pathway under most biological and synthetic conditions. nih.gov

Air-Mediated Oxidation and Radical Mechanisms

Nucleophilic and Electrophilic Reactivity at the Thiol Group and Indene (B144670) Scaffold

The dual nature of the this compound molecule allows for reactivity at both the thiol group and the aromatic indene core.

The thiol group is acidic and can be deprotonated by a base to form a thiolate anion (RS⁻). Thiolates are excellent nucleophiles due to the high polarizability of the sulfur atom. This enhanced nucleophilicity, coupled with moderate basicity, makes them highly effective in Sₙ2 reactions, even with secondary alkyl halides where competing elimination reactions might be expected with alkoxides. masterorganicchemistry.com A common application is the thio-analog of the Williamson ether synthesis to form thioethers (sulfides). masterorganicchemistry.com

Thiolate Formation and Sₙ2 Reaction: RSH + Base ⟶ RS⁻ + H-Base⁺ RS⁻ + R'-X ⟶ R-S-R' + X⁻ (where X is a leaving group)

The indene scaffold, specifically its benzene (B151609) ring, is susceptible to electrophilic aromatic substitution. Functionalization can be achieved through reactions like Friedel-Crafts alkylation/acylation, nitration, and halogenation. The position of substitution on the aromatic ring is directed by the existing alkyl and thiol substituents. Furthermore, the indene structure can be a substrate in transition metal-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to form new carbon-carbon or carbon-heteroatom bonds, provided a suitable leaving group (like a halide) is present on the ring. chemscene.comacs.org

Mechanistic Insights into Functionalization Reactions

Understanding the mechanisms of functionalization is key to controlling reaction outcomes.

Nucleophilic Substitution at Sulfur: As mentioned, the reaction of the thiolate with an alkyl halide proceeds via a classic Sₙ2 mechanism. This involves a backside attack by the nucleophilic sulfur on the carbon atom bearing the leaving group, resulting in an inversion of stereochemistry at that carbon. masterorganicchemistry.com The transition state is a single step with no stable intermediate. nih.gov

Electrophilic Substitution on the Indene Ring: The mechanism for electrophilic aromatic substitution involves the attack of an electrophile on the π-system of the benzene ring to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. A subsequent deprotonation step restores the aromaticity of the ring. The regioselectivity of this reaction is governed by the electronic effects of the substituents already present on the ring.

Metal-Catalyzed Cross-Coupling: For reactions involving the indene scaffold, such as a Suzuki coupling of a bromo-indene derivative, the mechanism typically follows a catalytic cycle involving a palladium catalyst. This cycle consists of three main steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the indene.

Transmetalation: The organic group from an organoboron compound is transferred to the palladium center.

Reductive Elimination: The two organic fragments are coupled, forming the final product and regenerating the palladium(0) catalyst.

Reaction Kinetics and Thermodynamics of this compound Transformations

Quantitative data on the reaction kinetics and thermodynamics of this compound are not extensively documented in the literature. However, general principles of physical organic chemistry can provide valuable insights.

Kinetics: The rates of thiol reactions are highly dependent on conditions. The nucleophilic substitution reactions of its thiolate are typically second-order (first-order in thiolate and first-order in electrophile). The rate of thiol-disulfide exchange is pH-dependent, as it requires the presence of the nucleophilic thiolate anion. nih.gov For electrophilic substitution on the indene ring, the rate-determining step is usually the formation of the arenium ion. The stability of this intermediate, and thus the reaction rate, is influenced by the electronic properties of the ring's substituents. Computational methods, such as Density Functional Theory (DFT), can be used to model these reactions, calculating activation energies and predicting reaction pathways and the relative stability of intermediates. researchgate.net

Thermodynamics: The oxidation of a thiol to a disulfide is an exergonic process. The S-H bond is weaker than the O-H bond in water, and the formation of a stable S-S bond and water molecules drives the reaction forward. The table below presents a hypothetical reaction coordinate diagram for thiol oxidation.

| Reaction Parameter | Description |

| Reactants | This compound + Oxidant |

| Transition State 1 | Formation of thiyl radical or sulfenic acid intermediate |

| Intermediate(s) | Thiyl radical (RS•), Sulfenic acid (RSOH) |

| Transition State 2 | Dimerization of radicals or reaction of intermediate with another thiol |

| Products | bis(2,3-dihydro-1H-inden-5-yl) disulfide + Reduced oxidant |

Theoretical and Computational Chemistry Studies of 2,3 Dihydro 1h Indene 5 Thiol Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. numberanalytics.comuctm.edu For indane derivatives like 2,3-dihydro-1H-indene, DFT calculations, often employing basis sets such as 6-311G, are utilized to determine equilibrium geometries and harmonic frequencies. researchgate.net Such studies have confirmed the non-planar skeleton of these molecules. researchgate.net The choice of functional and basis set is critical for accuracy, with various combinations tested to best reproduce experimental data. researchgate.netnih.gov For instance, geometry optimization can be performed with different basis sets to find the one that yields results closest to experimental values. uctm.edu

Prediction of pKa Values for the Thiol Group

The acidity of the thiol group, represented by its pKa value, is a critical parameter for understanding the reactivity of 2,3-dihydro-1H-indene-5-thiol in various chemical and biological systems. nih.govrsc.org DFT calculations have emerged as a valuable tool for predicting the pKa of thiols. researchgate.net The accuracy of these predictions is highly dependent on the computational method, including the choice of DFT functional and basis set, as well as the solvation model used. researchgate.netnih.gov

For a reliable prediction of thiol pKa values, it has been shown that including explicit water molecules in the calculation, in conjunction with a polarizable continuum model (PCM) like the SMD model, significantly improves accuracy. nih.govresearchgate.net Studies have demonstrated that including three explicit water molecules hydrogen-bonded to the sulfur atom can lower the calculated pKa by approximately 4.5 pKa units, bringing the theoretical values much closer to experimental data. nih.govresearchgate.netwayne.edu The ωB97XD functional with basis sets like 6-31+G(d,p) or 6-311++G(d,p) has been identified as providing some of the most accurate results for thiol pKa prediction. nih.govwayne.edu

Research has established linear relationships between calculated pKa values and various molecular properties. rsc.org For instance, good correlations have been observed between pKa values and substituent constants (σp+) as well as the natural charges on the sulfur atom, as determined by Natural Bond Orbital (NBO) analysis. rsc.org

| Computational Method | Key Findings for Thiol pKa Prediction |

| DFT with Implicit Solvation (e.g., SMD) | Prone to large errors (up to 10 pKa units) when used alone. nih.govresearchgate.net |

| DFT with Explicit Water Molecules | Inclusion of one explicit water molecule reduces error by ~3.5 pKa units. nih.govresearchgate.net |

| DFT with 3 Explicit Water Molecules + SMD | Provides the most accurate results, with errors often less than 1 pKa unit. nih.govresearchgate.netwayne.edu |

| Recommended Functionals | ωB97XD and B3LYP have shown good performance. nih.govwayne.edu |

| Correlations | Linear relationships found between pKa and NBO charges on sulfur, and with Hammett substituent constants. rsc.org |

Analysis of Frontier Molecular Orbitals (FMOs) and Energy Gaps

Frontier Molecular Orbital (FMO) theory is fundamental to understanding the chemical reactivity and electronic properties of molecules. numberanalytics.comimperial.ac.uknumberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comnumberanalytics.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's reactivity; a smaller gap generally implies higher reactivity. numberanalytics.com

For systems related to 2,3-dihydro-1H-indene, FMO analysis, often performed using DFT and time-dependent DFT (TD-DFT), provides insights into charge transfer characteristics. researchgate.netnih.gov For example, in the context of designing molecules for organic solar cells, a lower HOMO-LUMO gap is desirable. researchgate.netnih.gov The distribution of electron density in the HOMO and LUMO indicates the regions of the molecule that are likely to act as electron donors and acceptors, respectively. researchgate.net In some indene (B144670) derivatives, the central acceptor units have been identified as being responsible for charge transformation. researchgate.net

| Parameter | Significance | Typical Findings for Indene-related Systems |

| HOMO | Highest Occupied Molecular Orbital; relates to electron-donating ability. numberanalytics.com | The energy and distribution are key to predicting reactivity. numberanalytics.com |

| LUMO | Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. numberanalytics.com | The energy and distribution are crucial for understanding electronic transitions. numberanalytics.com |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and kinetic stability. numberanalytics.com | Lower gaps, in the range of 2.17–2.39 eV, have been achieved in designed molecules, suggesting enhanced reactivity compared to reference compounds. researchgate.netnih.gov |

Electrostatic Potential Surface Analysis

Molecular Electrostatic Potential (MEP) surface analysis is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP map displays different potential values on the electron density surface, with red areas indicating negative potential (electron-rich, susceptible to electrophilic attack) and blue areas showing positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net

In studies of 2,3-dihydro-1H-indene and its derivatives, MEP analysis helps to understand how substituents affect the molecule's reactivity. researchgate.net For instance, comparing the MEP surface of 2,3-dihydro-1H-indene to its dione (B5365651) derivative reveals significant changes in the electrostatic potential, which correlates with their differing biological activities. researchgate.net The analysis can identify the most likely sites for intermolecular interactions, such as hydrogen bonding. preprints.org

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations are used to study the flexibility of molecules and their behavior over time. rsc.orgwiley.com For cyclic structures like the 2,3-dihydro-1H-indene system, these methods can identify stable conformations and the energy barriers between them.

MD simulations can provide insights into how these molecules behave in different environments, such as in a supercooled liquid or glassy state. rsc.org For example, studies on related aromatic thiacrown ethers have used MD to identify different relaxation processes, including structural α-relaxation linked to molecular rotation and secondary γ-processes arising from conformational changes within the heterocyclic ring. rsc.org This type of analysis can also reveal local ordering between neighboring molecules. rsc.org

Quantitative Structure-Property Relationship (QSPR) Modeling for Molecular Design

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural or property-based descriptors of a set of compounds with their observed properties or activities. nih.govdntb.gov.ua These models are valuable for predicting the properties of new, unsynthesized molecules and for guiding molecular design. nih.gov

For derivatives of 2,3-dihydro-1H-indene-thiol, QSPR studies have been employed to design potent and selective inhibitors of biological targets like human monoamine oxidase B (hMAO-B). scribd.comdergipark.org.traphrc.org Both 2D and 3D-QSAR models can be generated to identify the key molecular features that influence biological activity. nih.gov

Comparative Molecular Field Analysis (CoMFA)

Comparative Molecular Field Analysis (CoMFA) is a widely used 3D-QSPR technique that relates the biological activity of a series of molecules to their 3D steric and electrostatic fields. dokumen.pubnih.govresearchgate.net The process involves aligning a set of molecules and then calculating their interaction energies with a probe atom on a 3D grid. mdpi.com The resulting data is analyzed using partial least squares (PLS) to generate a model that can predict the activity of new compounds. researchgate.net

In studies of 1-(prop-2-yn-1-ylamino)-2,3-dihydro-1H-indene-4-thiol derivatives as hMAO-B inhibitors, CoMFA has been successfully applied. These analyses have produced statistically significant models with good predictive power. researchgate.net The results are often visualized as 3D contour maps, which highlight the regions around the molecule where steric bulk or specific electrostatic properties are favorable or unfavorable for activity. nih.govmdpi.com For example, a CoMFA model might show that bulky substituents are preferred in one region, while electron-withdrawing groups are beneficial in another. This information is invaluable for the rational design of more potent inhibitors. researchgate.net

| CoMFA Statistical Parameter | Description | Example Value for Indene-Thiol Derivatives |

| q² (Cross-validated r²) | A measure of the internal predictive ability of the model. researchgate.net | 0.619 |

| r² (Non-cross-validated r²) | A measure of how well the model fits the training set data. researchgate.net | 0.994 |

| r²_test | A measure of the model's ability to predict the activity of an external test set. | 0.52 |

| Optimal Number of Components | The number of principal components that gives the best predictive model. | 3 |

Comparative Molecular Similarity Index Analysis (CoMSIA)

Comparative Molecular Similarity Index Analysis (CoMSIA) is a powerful 3D-Quantitative Structure-Activity Relationship (3D-QSAR) method used to correlate the biological activity of a set of molecules with their 3D structural properties. ontosight.ainih.gov This technique evaluates the steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields of molecules, providing a detailed understanding of the physicochemical properties required for optimal interaction with a biological target. ontosight.aitandfonline.com Unlike the related CoMFA method, CoMSIA uses a Gaussian-type function to calculate similarity indices, which avoids singularities at atomic positions and results in smoother, more easily interpretable contour maps. nih.gov These maps highlight regions within and around the molecule where specific properties are favorable or unfavorable for activity, guiding the rational design of new, more potent compounds. nih.gov

While no specific CoMSIA study focused solely on this compound has been published, a comprehensive 3D-QSAR analysis was conducted on a series of related compounds, derivatives of 1-(prop-2-yn-1-ylamino)-2,3-dihydro-1H-indene-4-thiol, as potential inhibitors of human monoamine oxidase B (hMAO-B). In this study, the researchers developed several CoMSIA models to understand the structure-activity relationship of the inhibitors. The most statistically significant model was the CoMSIA/SEA model, which incorporated steric, electrostatic, and hydrogen-bond acceptor fields.

The robustness and predictive power of the CoMSIA model were validated statistically. The model yielded a high cross-validated correlation coefficient (Q²) of 0.701, indicating good internal predictability. The non-cross-validated correlation coefficient (R²) was 0.926, demonstrating a strong correlation between the predicted and observed activities for the training set of molecules. Furthermore, the model's external predictive capability was confirmed with a test set of compounds, resulting in an R² test value of 0.69. The relative contributions of the steric, electrostatic, and hydrogen-bond acceptor fields to the model were 15.1%, 46.2%, and 38.7%, respectively, indicating that electrostatic interactions are particularly dominant in determining the inhibitory activity of these compounds.

| Parameter | Value | Description |

|---|---|---|

| Q² (Cross-validated R²) | 0.701 | Indicates the internal predictive power of the model. |

| R² (Non-cross-validated R²) | 0.926 | Represents the goodness of fit for the training set. |

| R² test | 0.690 | Measures the predictive power for an external test set. |

| Steric Field Contribution | 15.1% | Relative influence of molecular shape on activity. |

| Electrostatic Field Contribution | 46.2% | Relative influence of charge distribution on activity. |

| H-Bond Acceptor Contribution | 38.7% | Relative influence of hydrogen bond accepting capability on activity. |

The contour maps generated from this CoMSIA model provided a visual guide for structural modification. For instance, the electrostatic maps indicated that electronegative (electron-withdrawing) groups were favored in certain positions, while electropositive groups were preferred elsewhere. Similarly, the steric maps showed regions where bulky substituents would enhance activity and others where they would be detrimental. This type of analysis is invaluable for exploring the chemical space around a core scaffold like 2,3-dihydro-1H-indene-thiol to design novel derivatives with improved biological activity.

In Silico Prediction of Molecular Properties for Chemical Space Exploration

In silico prediction of molecular properties is a cornerstone of modern chemical space exploration and drug discovery. frontiersin.orgajchem-a.com By employing computational models, researchers can estimate a wide range of physicochemical and pharmacokinetic properties for novel or hypothetical compounds before undertaking costly and time-consuming synthesis. ajchem-a.comdntb.gov.ua These predictions include properties related to absorption, distribution, metabolism, excretion, and toxicity (ADMET), as well as fundamental molecular descriptors like lipophilicity (logP), solubility, and molecular weight. ajchem-a.comscribd.com

For the specific compound this compound, various molecular properties can be predicted using established computational algorithms. These predicted values provide a baseline profile of the molecule's drug-like characteristics. For instance, the predicted octanol-water partition coefficient (XLogP3-AA) is a key indicator of a molecule's lipophilicity, which influences its absorption and distribution. nih.gov Other important descriptors include molecular weight, the number of hydrogen bond donors and acceptors, and topological polar surface area (TPSA), which correlates with cell permeability.

| Property | Predicted Value | Significance |

|---|---|---|

| Molecular Formula | C₉H₁₀S | The elemental composition of the molecule. |

| Molecular Weight | 150.24 g/mol | Influences diffusion and transport properties. |

| XLogP3-AA (logP) | 2.6 | Measure of lipophilicity. |

| Hydrogen Bond Donors | 1 | Number of potential hydrogen-donating groups (the thiol -SH). |

| Hydrogen Bond Acceptors | 1 | Number of potential hydrogen-accepting groups (the sulfur atom). |

| Rotatable Bonds | 1 | Measure of molecular flexibility. |

| Topological Polar Surface Area (TPSA) | 1 Ų | Correlates with passive molecular transport through membranes. |

Data computationally generated and sourced from public chemical databases.

Beyond single molecules, in silico methods are used to guide the exploration of chemical space for a series of related compounds. In the study of 1-(prop-2-yn-1-ylamino)-2,3-dihydro-1H-indene-4-thiol derivatives, ADMET properties were predicted for newly designed compounds based on the 3D-QSAR findings. This step is crucial for ensuring that the newly proposed structures not only have high predicted activity but also possess favorable pharmacokinetic profiles, such as good oral bioavailability. ajchem-a.com The study confirmed that the designed compounds showed promise in this regard. This iterative cycle of design, in silico property prediction, and activity modeling allows for an efficient and rational exploration of the chemical space to identify lead candidates with a higher probability of success in later developmental stages. frontiersin.org

Research Applications in Materials Science and Catalysis Involving 2,3 Dihydro 1h Indene 5 Thiol Derivatives

Role as Intermediates in Complex Organic Molecule Synthesis

The 2,3-dihydro-1H-indene (also known as indane) scaffold is a privileged structure in medicinal chemistry and organic synthesis. nih.gov The introduction of a thiol group at the 5-position provides a versatile handle for a variety of chemical transformations, making 2,3-dihydro-1H-indene-5-thiol a key intermediate for constructing more elaborate molecular architectures. researchgate.netnih.gov

Research has demonstrated the use of dihydro-1H-indene derivatives in the synthesis of novel compounds with potential biological activity, such as tubulin polymerization inhibitors. nih.gov In these syntheses, the indene (B144670) core serves as a rigid scaffold, and functional groups, which could be introduced via the thiol moiety, are strategically placed to interact with biological targets. nih.gov The thiol group itself can be a precursor to other functionalities or can participate directly in coupling reactions to link the indane unit to other molecular fragments. acs.org For instance, the synthesis of various 5-thio-substituted tetrazole derivatives highlights the utility of thiol-containing precursors in creating compounds with potential antibacterial and antifungal activities. researchgate.net Although not directly involving this compound, these syntheses exemplify the reaction pathways available to aromatic thiols. The conversion of alcohols to thiols and subsequent reactions are well-established methods in organic synthesis, providing access to a wide array of thiol-based intermediates. ias.ac.in

Development of Functional Polymeric Materials via Thiol-Ene Reactions

Thiol-ene chemistry, a type of "click" reaction, has emerged as a powerful tool for polymer synthesis due to its high efficiency, rapid reaction rates, and insensitivity to oxygen. wikipedia.orgugent.be This reaction involves the addition of a thiol (R-SH) across a carbon-carbon double bond (ene) to form a thioether linkage, a process that can be initiated by heat or light. wikipedia.org Derivatives of this compound, with their reactive thiol group, are excellent candidates for incorporation into thiol-ene polymerization systems to create functional polymers with tailored properties.

The general mechanism of the thiol-ene reaction proceeds via a step-growth mechanism, which allows for the formation of highly uniform polymer networks. wikipedia.orgnih.gov The versatility of this reaction allows for the synthesis of linear polymers, branched structures, and crosslinked networks by selecting monomers with appropriate functionalities. researchgate.netresearchgate.net

Photopolymerization using thiol-ene chemistry offers spatial and temporal control over the polymer formation process. researchgate.netmdpi.com Upon exposure to light, typically in the presence of a photoinitiator, a thiyl radical is generated, which then propagates the polymerization reaction. wikipedia.orgresearchgate.net This method is particularly advantageous for creating coatings, adhesives, and 3D-printed objects. mdpi.com

The incorporation of rigid structures like the indane group from this compound into the polymer backbone can significantly influence the material's properties. For example, it can enhance the thermal stability and mechanical strength of the resulting polymer. Studies on other rigid monomers in thiol-ene systems have shown that the core structure plays a crucial role in the final characteristics of the polymer network. researchgate.net While direct studies on this compound in photopolymerization are not extensively documented in the provided results, the principles of thiol-ene photopolymerization with various functional thiols and enes are well-established. usm.eduacs.org

Crosslinked polymer networks are formed when multifunctional thiols and/or enes are used in the polymerization process. wikipedia.org These networks exhibit high solvent resistance, and their mechanical properties can be tuned by controlling the crosslink density. The use of multifunctional aromatic thiols, for example, has been shown to produce network polymers with interesting properties. researchgate.net

A derivative of this compound, if functionalized to contain multiple thiol or ene groups, could act as a crosslinking agent. The rigid indane core would be expected to produce a network with a high glass transition temperature and good dimensional stability. The formation of such networks via thiol-ene chemistry is a robust process, leading to materials with a homogeneous structure. wikipedia.org The properties of these networks are dependent on the structure and functionality of the thiol and ene monomers employed. usm.edu

Photopolymerization Systems

Advanced Optoelectronic Materials: Organic Photodetectors (OPDs) and Hole Transport Materials (HTMs)

The field of organic electronics has seen rapid advancements, with a continuous search for new materials with optimized electronic properties for devices like organic photodetectors (OPDs) and organic solar cells (OSCs). rsc.orgcore.ac.uk Derivatives of 2,3-dihydro-1H-indene are being explored as components of these advanced materials, particularly in the design of electron acceptors and hole transport materials. nih.govmdpi.com

Fused-ring electron acceptors (FREAs) have become a cornerstone in the development of high-performance organic solar cells and photodetectors. nih.govresearchgate.net These molecules are characterized by a large, planar, and electron-deficient core. The indeno[1,2-b]thiophene-2-(3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile moiety is a key component in some high-performance FREAs. nih.gov This highlights the utility of the indene structure in creating materials with desirable electron-accepting properties.

While direct use of this compound in the final FREA structure is not explicitly detailed, the thiol group can serve as a synthetic handle to build up the complex fused-ring systems. For instance, the thiol can be used to introduce thiophene (B33073) rings, which are common building blocks in FREAs. The engineering of the terminal groups and the central core of these acceptors is crucial for tuning their electronic properties and achieving high device performance. rsc.orgrsc.org The versatility of the indane-1,3-dione scaffold, a related structure, in synthesizing electron acceptors further underscores the potential of indene derivatives in this field. nih.gov

Hole transport materials (HTMs) are a critical component in many optoelectronic devices, including perovskite solar cells, as they facilitate the efficient extraction and transport of positive charge carriers (holes). mdpi.comrsc.org The design of new HTMs focuses on tuning their energy levels (specifically the Highest Occupied Molecular Orbital, or HOMO), charge mobility, and film-forming properties. researchgate.netnih.gov

The incorporation of the 2,3-dihydro-1H-indene unit into larger molecular structures for HTMs can influence these properties. The rigid and electron-donating nature of the indane group can be exploited to modulate the electronic structure of the final molecule. Computational studies on various organic molecules have shown that the choice of the core structure and peripheral functional groups significantly impacts the material's electronic properties and, consequently, the performance of the solar cell. nih.govrsc.org For example, the introduction of different π-linkers between donor units in D-π-D type HTMs can alter the planarity, charge delocalization, and hole mobility of the material. researchgate.net While specific research on HTMs derived directly from this compound is emerging, the principles of molecular design in this area suggest that such derivatives could offer a pathway to novel and efficient hole transport materials.

Design of Fused Ring Electron Acceptors Incorporating Thiolated Indene Moieties

Catalytic Applications of Dihydroindene-Thiol Architectures

The integration of the 2,3-dihydro-1H-indene (also known as indane) framework with a thiol functional group creates a versatile ligand architecture for catalysis. The indane scaffold provides a rigid, three-dimensional structure that can be readily functionalized to impart specific steric and electronic properties, while the thiol group offers a strong coordination site for a wide range of transition metals. This combination allows for the development of sophisticated catalysts for both homogeneous and heterogeneous applications, driving selectivity and efficiency in various organic transformations.

The development of catalysts based on dihydroindene-thiol structures spans both homogeneous and heterogeneous systems, where the catalyst is in the same or a different phase from the reactants, respectively. chemguide.co.uksavemyexams.com Each approach leverages the unique properties of the indane-thiol motif in different ways.

Homogeneous Catalysis In homogeneous catalysis, dihydroindene-thiol derivatives typically act as ligands that coordinate to a soluble transition metal center. ethz.ch The rigidity of the indane backbone is particularly advantageous for creating well-defined chiral environments, making these ligands suitable for asymmetric catalysis. By modifying the indane structure, researchers can fine-tune the catalyst's properties to control reactivity and selectivity. ethz.ch

For example, chiral indane-based aryl chalcogenide catalysts, including structures analogous to thiols, have been developed for enantioselective electrophilic functionalization of alkynes and arenes. Gold(I) complexes have also been used to catalyze the stereoselective synthesis of complex heterocyclic molecules like indeno[1,2-b]thiochromenes from starting materials containing a thio-substituted styrene (B11656) moiety. acs.org A notable strategy involves using a thiol as a catalytic additive to switch the stereochemical outcome of a reaction. In the semihydrogenation of internal alkynes using a ruthenium pincer complex, the reaction yields (E)-alkenes; however, the addition of a catalytic amount of a thiol reversibly inhibits the catalyst, halting the reaction at the (Z)-alkene intermediate with high selectivity. nih.gov

Table 1: Examples of Homogeneous Catalytic Systems Utilizing Indene/Thiol-Related Architectures

| Catalyst System | Reaction Type | Role of Indane/Thiol Component | Key Finding | Reference |

| Gold(I) complex with o-(alkynyl)styrenes bearing a thio-aryl group | Cycloisomerization | The thio-substituted substrate is a key precursor for the catalytic cascade. | High-yield, stereoselective synthesis of indeno[1,2-b]thiochromene derivatives. | acs.org |

| Ruthenium pincer complex with a catalytic bidentate thiol additive | Alkyne Semihydrogenation | The thiol acts as a reversible inhibitor to control stereoselectivity. | Switches selectivity from (E)-alkenes to (Z)-alkenes. | nih.gov |

| Indane-based chiral aryl chalcogenide catalysts (including selenides) | Asymmetric Electrophilic Reactions | The chiral indane scaffold creates a specific environment for enantioselective control. | Construction of various chiral molecules through bifunctional activation. |

Heterogeneous Catalysis In heterogeneous catalysis, the catalyst exists in a separate phase, typically a solid, while the reactants are in a liquid or gas phase. chemguide.co.uksavemyexams.com This configuration simplifies catalyst separation and recycling. ethz.ch Dihydroindene-thiol derivatives are primarily used to modify the surface of solid catalysts, such as metal nanoparticles. This surface modification can dramatically improve the catalyst's stability, activity, and selectivity. nih.gov

A prime example is the modification of nickel (Ni) nanocatalysts with thiols for the reductive amination of aldehydes and ketones. nih.gov The thiol layer on the Ni surface prevents deep oxidation, giving the catalyst a long shelf life in the air, and promotes high selectivity towards the formation of primary amines. nih.gov Another application area is the synthesis of thioethers from thiols and alcohols using supported transition metal catalysts, which operate via a "borrowing hydrogen" mechanism. rsc.org This process involves a sequence of dehydrogenation, condensation, and hydrogenation steps catalyzed by a multifunctional solid catalyst. rsc.org

Table 2: Examples of Heterogeneous Catalytic Systems Involving Thiol Moieties

| Catalyst System | Reaction Type | Role of Thiol Component | Key Finding | Reference |

| Thiol-modified Nickel (Ni) nanoparticles | Reductive Amination | Surface modifier to prevent oxidation and enhance selectivity. | Unprecedentedly high activity and selectivity for primary amines; improved air stability. | nih.gov |

| Supported transition metal catalysts | Synthesis of Thioethers | Thiol is a reactant in a "borrowing hydrogen" catalytic cycle. | Efficient and green synthesis of thioethers from thiols and alcohols. | rsc.org |

| P2O5/Al2O3 solid acid catalyst | Acetylation of Thiols | Thiol is a substrate for acylation. | Efficient acetylation under solvent-free conditions. | researchgate.net |

Understanding the reaction mechanism is crucial for designing more effective catalysts. sumitomo-chem.co.jp Studies into dihydroindene-thiol based catalytic systems have revealed several ways in which these architectures control reaction selectivity.

A compelling mechanism for controlling stereoselectivity is demonstrated in the ruthenium-catalyzed semihydrogenation of alkynes. nih.gov The reaction normally proceeds via cis-hydrogenation to a (Z)-alkene, which then rapidly isomerizes to the more stable (E)-alkene. The addition of a bidentate thiol introduces a "switch." The thiol reacts with the ruthenium center to form a stable ruthenium thiol(ate) complex. This complex is still active for the initial hydrogenation of the alkyne to the (Z)-alkene but is incapable of catalyzing the subsequent Z/E isomerization. By reversibly blocking a specific step in the catalytic cycle, the thiol additive allows for the selective isolation of a kinetic product. nih.gov

In the gold(I)-catalyzed synthesis of indeno[1,2-b]thiochromenes, selectivity arises from a cascade mechanism. acs.org The gold catalyst first activates the alkyne of the thio-substituted styrene substrate. This triggers a 5-endo-dig cyclization, leading to a key cyclopropyl (B3062369) gold carbene intermediate. This highly reactive species then undergoes an intramolecular reaction where the thio-aryl group attacks the cyclopropane (B1198618) ring, leading to the formation of the complex polycyclic product with high stereoselectivity. The specific structure of the thio-substituted precursor is essential for guiding this precise reaction pathway. acs.org

For heterogeneous systems, such as thiol-modified nickel catalysts, the mechanism of improved selectivity is linked to surface chemistry. nih.gov Density functional theory (DFT) calculations have shown that the thiol modification prevents the deep oxidation of the nickel surface. Furthermore, it facilitates a non-contact catalytic mechanism involving a proton-coupled electron transfer process. This pathway is highly selective for the production of primary amines and avoids side reactions often seen with unmodified catalysts. nih.gov In asymmetric catalysis using indane-based chiral chalcogenides, the mechanism for enantioselectivity involves the formation of specific chiral intermediates, such as a thiirenium ion, which are stabilized within the catalyst's well-defined bifunctional binding pocket.

Table 3: Mechanistic Features and Their Influence on Selectivity

| Catalytic System | Key Mechanistic Feature | Impact on Selectivity | Reference |

| Ru-pincer complex + Thiol additive | Reversible formation of a stable ruthenium thiol(ate) complex. | Blocks the Z/E isomerization pathway, leading to high selectivity for (Z)-alkenes. | nih.gov |

| Au(I) catalyst + Thio-substituted o-(alkynyl)styrene | Formation of a cyclopropyl gold carbene intermediate followed by intramolecular attack. | Directs a specific cascade reaction to form complex polycyclic products stereoselectively. | acs.org |

| Thiol-modified Ni nanoparticles | Prevention of Ni surface oxidation; non-contact proton-coupled electron transfer. | High selectivity for primary amines in reductive amination reactions. | nih.gov |

| Indane-based chiral chalcogenide catalyst | Formation of chiral intermediates (e.g., thiirenium ion) in a bifunctional binding pocket. | Enantioselective control in electrophilic functionalization reactions. |

Conclusion and Future Research Perspectives

Summary of Current Research Landscape for 2,3-dihydro-1H-indene-5-thiol

Direct and extensive research focused exclusively on this compound is sparse. Its current presence in the scientific literature is primarily as a catalogued chemical intermediate, available for purchase from various suppliers for early-stage discovery research.

However, the research landscape for closely related analogues is significantly more developed. For instance, extensive studies have been conducted on derivatives of its isomer, 2,3-dihydro-1H-indene-4-thiol. Specifically, compounds like 1-(prop-2-yn-1-ylamino)-2,3-dihydro-1H-indene-4-thiol have been designed and evaluated as potent and selective inhibitors of human monoamine oxidase B (hMAO-B), with potential applications in treating Parkinson's disease. nih.gov This research highlights the neuropharmacological potential inherent in the indanethiol framework. Furthermore, the indane core itself, particularly functionalized variants like indane-1,3-dione, is a well-established building block in the synthesis of biologically active molecules and functional materials. mdpi.comnih.gov

Identification of Unexplored Research Avenues

The limited focus on this compound means that numerous research avenues remain unexplored. A systematic investigation is warranted to determine if the promise shown by its isomers translates to this specific compound. Key opportunities lie in comparative studies and leveraging its unique structural features.

Future research should prioritize the following:

Systematic Biological Screening: A crucial unexplored path is the comprehensive biological evaluation of this compound and its simple derivatives. This should include screening for hMAO-B inhibitory activity to compare its potency and selectivity against the well-documented -4-thiol isomer. nih.gov The differing electronic properties resulting from the thiol's para-position relative to the fused ring junction, as opposed to the meta-position in the 4-thiol isomer, could lead to significant differences in binding affinity and activity.

Development as a Synthetic Building Block: The thiol group is highly versatile for chemical modification. Research into its utility as a nucleophile in various reactions could establish it as a valuable precursor for more complex molecules. Its potential in click chemistry, such as in thiol-ene reactions, is another promising and unexplored area.

Materials Science Applications: Thiols are known for their ability to form self-assembled monolayers (SAMs) on noble metal surfaces like gold. The potential of this compound to form ordered, rigid SAMs has not been investigated. Such studies could open doors to its use in molecular electronics, sensing, and surface functionalization.

Outlook on Innovations in Synthesis, Characterization, and Application

Advancements in chemical sciences can be directly applied to unlock the potential of this compound. Innovations in how the compound is made, analyzed, and used will be critical for its emergence from a catalogue chemical to a valuable scientific tool.

Table 1: Prospective Innovations for this compound

| Area of Innovation | Specific Outlook and Rationale |

|---|---|

| Synthesis | Development of novel, efficient, and stereoselective synthetic routes. This could involve modern catalytic methods like C-H functionalization of the indane core, moving beyond classical multi-step syntheses. Flow chemistry could be employed for safer and more scalable production. |

| Characterization | Application of advanced spectroscopic and surface analysis techniques. For instance, using X-ray photoelectron spectroscopy (XPS) and scanning tunneling microscopy (STM) to characterize its self-assembled monolayers on metal substrates would provide fundamental insights for materials applications. |

| Application | Design of second-generation derivatives based on findings from initial biological screenings. If activity is discovered, fragment-based drug design, similar to the strategy used for its isomer nih.gov, could be employed to rapidly develop potent and selective therapeutic agents. |

Interdisciplinary Opportunities for this compound Research

The full potential of this compound can best be realized through collaborative, interdisciplinary research. Its unique combination of a rigid bicyclic scaffold and a reactive thiol group makes it an attractive candidate for projects spanning multiple scientific fields.

Neuropharmacology and Medicinal Chemistry: The most immediate opportunity lies in the collaboration between synthetic chemists and neuropharmacologists. Following the precedent set by its -4-thiol isomer nih.gov, joint efforts could rapidly design, synthesize, and test a library of this compound derivatives for activity against neurodegenerative diseases like Parkinson's and Alzheimer's.

Materials Science and Nanotechnology: The thiol functionality is a clear invitation for collaboration with materials scientists. Research into its use for creating functionalized nanoparticles, quantum dots, or sensor surfaces could lead to novel diagnostic and electronic devices. The rigid indane structure could serve as a well-defined spacer in such constructs.

Organometallic Chemistry and Catalysis: The sulfur atom of the thiol is a soft ligand capable of coordinating with various transition metals. This opens an opportunity for research with catalyst developers to explore indanethiol-ligated metal complexes for applications in asymmetric catalysis, where the rigid chiral backbone of a resolved indane could impart high stereoselectivity.

Q & A

Q. Why do some studies report unexpected by-products in thiol-ene click reactions involving this compound?

- Hypothesis : Radical-mediated side reactions (e.g., polymerization) may occur under UV light. Mitigation involves using lower initiator concentrations (e.g., AIBN) or switching to thermal activation. By-product structures are elucidated via HRMS and comparative NMR .

Retrosynthesis Analysis